molecular formula C25H35ClO4 B1354713 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one

17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one

Cat. No.: B1354713
M. Wt: 435 g/mol
InChI Key: SCVRNVQWLOXOMX-DAHGFBLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is a synthetic steroid compound. It has the molecular formula C24H31ClO4 and a molecular weight of 416.95 g/mol. This compound appears as a white crystalline or powder form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one can be achieved through several steps:

    Starting Material: 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone).

    Addition Reaction: The epoxide group reacts with hydrogen bromide to form 16-bromo, 17α-hydroxy derivatives.

    Catalytic Hydrogenation: The bromine is removed through catalytic hydrogenation.

    Transformation: The 3-keto group and 4-ene double bond are converted to a 3-hydroxy group and 3,5-diene structure.

    Acetylation: The 3-hydroxy and 17α-hydroxy groups are acetylated.

    Hydrolysis: The 3-acetyl group is removed through hydrolysis.

    Etherification: The 3-hydroxy group is etherified to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis following the same steps as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Halogenation or other nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium ethoxide (NaOEt) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 16α,17α-epoxypregn-4-ene-3,20-dione (epoxyprogesterone)
  • 3-ethoxy-17-hydroxypregna-3,5-dien-20-one

Uniqueness

17-Acetoxy-6-chloro-3-ethoxypregna-3,5-dien-20-one is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and efficacy compared to similar compounds .

Properties

Molecular Formula

C25H35ClO4

Molecular Weight

435 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-3-ethoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H35ClO4/c1-6-29-17-7-10-23(4)19-8-11-24(5)20(18(19)14-22(26)21(23)13-17)9-12-25(24,15(2)27)30-16(3)28/h13,18-20H,6-12,14H2,1-5H3/t18-,19+,20+,23-,24+,25+/m1/s1

InChI Key

SCVRNVQWLOXOMX-DAHGFBLPSA-N

Isomeric SMILES

CCOC1=CC2=C(C[C@@H]3[C@@H]([C@]2(CC1)C)CC[C@]4([C@H]3CC[C@@]4(C(=O)C)OC(=O)C)C)Cl

Canonical SMILES

CCOC1=CC2=C(CC3C(C2(CC1)C)CCC4(C3CCC4(C(=O)C)OC(=O)C)C)Cl

Origin of Product

United States

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